molecular formula C7H4N2O6 B146820 2,4-Dinitrobenzoic acid CAS No. 610-30-0

2,4-Dinitrobenzoic acid

Cat. No. B146820
M. Wt: 212.12 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-N
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Patent
US05034426

Procedure details

To a slurry of 212.0 g of 2,4-dinitrobenzoic acid in 1400 ml of toluene was added with agitation 101.0 g of triethylamine, followed by 122.7 g of N-methylpiperazine. Next 75.7 g of phosphorus oxychloride was added dropwise at such a rate to maintain the reaction temperature below 90° C. The mixture was refluxed for 5 hrs, cooled to 80° C., and poured slowly into 1000 ml of aqueous 5% NaHCO3 solution with stirring. The precipitate was filtered, washed with water and recrystallized from hot methanol to yield 161 g of N1 -methyl-N4 -(2,4-dinitrobenzoyl)piperazine, mp 130°-132° C.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
solvent
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
75.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=O)([O-:3])=[O:2].[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.P(Cl)(Cl)(Cl)=O.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([C:6](=[O:8])[C:5]2[CH:9]=[CH:10][C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:19][CH2:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
101 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
122.7 g
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
75.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from hot methanol

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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